Receptor Binding Profile: Balanced M1–M5 Affinity of Tolterodine Tartrate Versus M3-Selective Oxybutynin
In human recombinant muscarinic receptor binding assays, tolterodine exhibits balanced, subnanomolar-to-low-nanomolar affinity across all five subtypes (M1–M5), with Ki values ranging from 3.0 to 5.0 nM [1]. In contrast, oxybutynin displays pronounced M3 selectivity, binding to M3 receptors with a Ki of 0.67 nM while showing 10-fold lower affinity for M2 receptors (Ki = 6.7 nM) [1]. This differential subtype selectivity profile is pharmacologically significant because M2 receptors predominate in human detrusor smooth muscle, and their blockade contributes meaningfully to bladder functional antagonism [2].
| Evidence Dimension | Binding affinity (Ki, nM) at human recombinant muscarinic receptor subtypes |
|---|---|
| Target Compound Data | M1: 3.0 nM; M2: 3.8 nM; M3: 3.4 nM; M4: 5.0 nM; M5: 3.4 nM |
| Comparator Or Baseline | Oxybutynin: M1: 1.0 nM; M2: 6.7 nM; M3: 0.67 nM; M4: 2.0 nM; M5: 11.0 nM |
| Quantified Difference | Tolterodine M2/M3 Ki ratio = 1.1 (balanced); Oxybutynin M2/M3 Ki ratio = 10.0 (M3-selective) |
| Conditions | Radioligand binding assay using human recombinant muscarinic M1–M5 receptors expressed in CHO cells |
Why This Matters
For researchers studying bladder physiology or developing OAB therapeutics, tolterodine's balanced receptor profile provides a distinct pharmacological tool that avoids the confounding M3-over-M2 bias inherent to oxybutynin-based experiments.
- [1] Nilvebrant L, et al. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. (Data from Table 1). In: Abrams P, et al., editors. 2006. View Source
- [2] Nilvebrant L, et al. Tolterodine--a new bladder-selective antimuscarinic agent. Eur J Pharmacol. 1997;327(2-3):195-207. View Source
